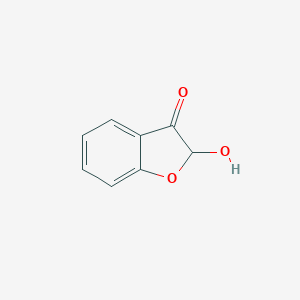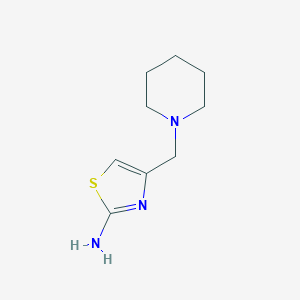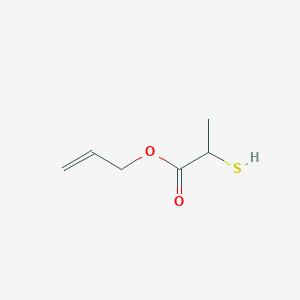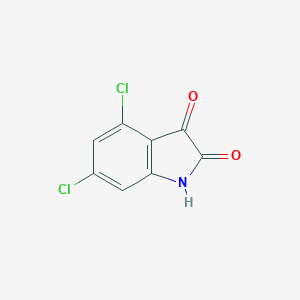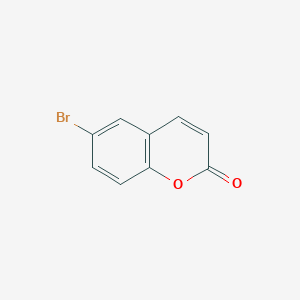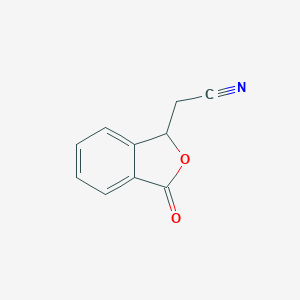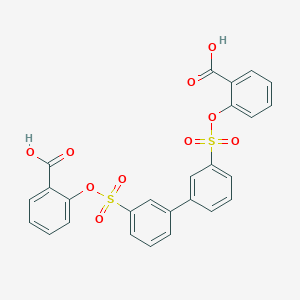
Biphenyl-5,5'-disulfonic acid, bis(salicylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-5,5'-disulfonic acid, bis(salicylate) is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular weight of 654.67 g/mol. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of Biphenyl-5,5'-disulfonic acid, bis(salicylate) is not fully understood. However, it is believed that the compound interacts with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction results in a change in the fluorescence properties of the compound, which can be used for detection purposes.
Effets Biochimiques Et Physiologiques
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has been shown to have no significant toxicity in vitro and in vivo. It has been reported to have antioxidant properties and to inhibit the activity of certain enzymes such as xanthine oxidase. Furthermore, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has a high molar extinction coefficient and a large Stokes shift, which makes it a good fluorescent probe. However, it has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of Biphenyl-5,5'-disulfonic acid, bis(salicylate) in scientific research. One direction is the development of new applications for the compound, such as in the detection of biomolecules in complex samples. Another direction is the modification of the compound to improve its stability and fluorescence properties. Furthermore, the compound can be used as a template for the synthesis of new fluorescent probes with improved properties.
Conclusion:
Biphenyl-5,5'-disulfonic acid, bis(salicylate) is a versatile compound that has been used in scientific research for various purposes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has several advantages for lab experiments, and its future use in scientific research is promising.
Méthodes De Synthèse
Biphenyl-5,5'-disulfonic acid, bis(salicylate) can be synthesized using different methods. One common method is the reaction of biphenyl-5,5'-disulfonyl chloride with sodium salicylate in a solvent such as dimethylformamide (DMF). The reaction takes place at room temperature, and the product is obtained by filtration and washing with water.
Applications De Recherche Scientifique
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has been used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a chiral selector in liquid chromatography. Furthermore, it has been used as a pH indicator and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
17401-50-2 |
|---|---|
Nom du produit |
Biphenyl-5,5'-disulfonic acid, bis(salicylate) |
Formule moléculaire |
C26H18O10S2 |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
2-[3-[3-(2-carboxyphenoxy)sulfonylphenyl]phenyl]sulfonyloxybenzoic acid |
InChI |
InChI=1S/C26H18O10S2/c27-25(28)21-11-1-3-13-23(21)35-37(31,32)19-9-5-7-17(15-19)18-8-6-10-20(16-18)38(33,34)36-24-14-4-2-12-22(24)26(29)30/h1-16H,(H,27,28)(H,29,30) |
Clé InChI |
XJRJMDCIUQVYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC=C4C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC=C4C(=O)O |
Autres numéros CAS |
17401-50-2 |
Synonymes |
Biphenyl-5,5'-disulfonic acid, bis(salicylate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



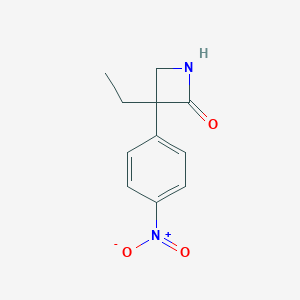
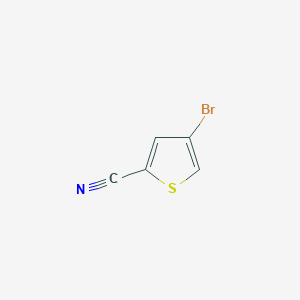
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
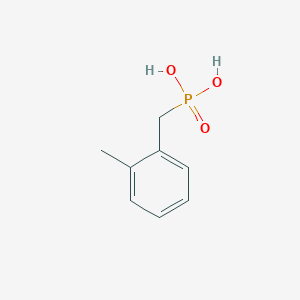
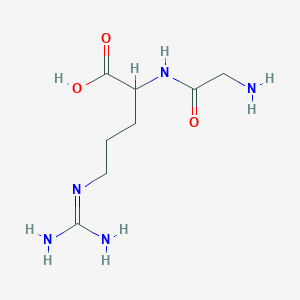
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
